Vinylidene chloride

Beschreibung

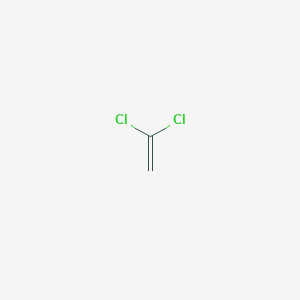

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,1-dichloroethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl2/c1-2(3)4/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGXVIGDEPROXKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Cl2, Array | |

| Record name | VINYLIDENE CHLORIDE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4772 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VINYLIDENE CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0083 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9002-85-1 | |

| Record name | Poly(vinylidene chloride) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9002-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8021438 | |

| Record name | 1,1-Dichloroethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Vinylidene chloride, stabilized appears as a clear colorless liquid with a chloroform-like odor. Flash point 0 °F. Boiling point 99 °F. Denser (at 10.1 lb / gal) than water and insoluble in water. Hence sinks in water. May polymerize exothermically if heated or contaminated. If the polymerization takes place inside a container, the container may rupture violently. Vapors heavier than air., Liquid, Colorless liquid or gas (above 89 degrees F) with a mild, sweet, chloroform-like odor; [NIOSH], VOLATILE COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid or gas (above 89 °F) with a mild, sweet, chloroform-like odor. | |

| Record name | VINYLIDENE CHLORIDE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4772 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethene, 1,1-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vinylidene chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/201 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | VINYLIDENE CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0083 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYLIDENE CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/580 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Vinylidene chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0661.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

89.1 °F at 760 mmHg (NTP, 1992), 31.6 °C, 32 °C, 89.1 °F, 89 °F | |

| Record name | VINYLIDENE CHLORIDE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4772 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-Dichloroethylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1995 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYLIDENE CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0083 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYLIDENE CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/580 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Vinylidene chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0661.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

14 °F (NTP, 1992), 14 °F, -19 °C (-2 °F) - closed cup, 0 °F (open cup), -19 °F (-28 °C) - closed cup, -19 °C (Closed cup), -15 °C (Open cup), -17 °C (Closed cup), -25 °C c.c., -2 °F | |

| Record name | VINYLIDENE CHLORIDE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4772 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinylidene chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/201 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,1-Dichloroethylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1995 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYLIDENE CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0083 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYLIDENE CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/580 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Vinylidene chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0661.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

5 to 10 mg/mL at 70 °F (NTP, 1992), In water, 2,420 mg/L at 25 °C, Insoluble in water, 0.63 g/100 g water at 50 °C (solubility at saturation vapor pressure), In water: 3.5 g/l at 4 °C; 3.0 g/l at 16 °C, Soluble in ethanol, acetone, benzene, carbon tetrachloride; very soluble in ethyl ether, chloroform., Solubility in water, g/100ml at 25 °C: 0.25 (very poor), 0.04% | |

| Record name | VINYLIDENE CHLORIDE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4772 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-Dichloroethylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1995 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYLIDENE CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0083 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Vinylidene chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0661.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.21 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2129 at 20 °C/4 °C, Liquid density at 0 °C: 1.2517 g/cu m, Relative density (water = 1): 1.2, 1.21 | |

| Record name | VINYLIDENE CHLORIDE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4772 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-Dichloroethylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1995 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYLIDENE CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0083 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYLIDENE CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/580 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Vinylidene chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0661.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.25 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.25 (Air = 1), Relative vapor density (air = 1): 3.3, 3.25 | |

| Record name | VINYLIDENE CHLORIDE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4772 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-Dichloroethylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1995 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYLIDENE CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0083 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYLIDENE CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/580 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

500 mmHg at 68 °F ; 591 mmHg at 77 °F (NTP, 1992), 600.0 [mmHg], 600 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 66.5, 500 mmHg | |

| Record name | VINYLIDENE CHLORIDE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4772 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinylidene chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/201 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,1-Dichloroethylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1995 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYLIDENE CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0083 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYLIDENE CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/580 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Vinylidene chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0661.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

A typical analysis of commercial-grade vinylidene chloride monomer (excluding inhibitors) is as follows: vinylidene chloride 99.8%; trans-1,2-dichloroethylene 900 ppm; vinyl chloride 800 ppm; 1,1,1-trichloroethane 150 ppm; cis-1,2-dichloroethylene 10 ppm; and 1,1-dichloroethane, ethylene chloride, and trichloroethylene, each less than 10 ppm., Dichloroacetylene has been reported to be an impurity in some commercial samples of vinylidene chloride., Commercial product contains small proportion of inhibitor. | |

| Record name | 1,1-Dichloroethylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1995 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid, Colorless liquid or gas (above 89 degrees F) | |

CAS No. |

75-35-4, 9002-85-1 | |

| Record name | VINYLIDENE CHLORIDE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4772 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinylidene chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dichloroethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethene, 1,1-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1-Dichloroethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dichloroethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.786 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethene, 1,1-dichloro-, homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-DICHLOROETHYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21SK105J9D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,1-Dichloroethylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1995 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYLIDENE CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0083 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYLIDENE CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/580 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylene, 1,1-dichloro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/KV8D8678.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-188.5 °F (NTP, 1992), -122.5 °C, Latent heat of fusion: 6.51 kJ/mol at melting point, -122 °C, -188.5 °F, -189 °F | |

| Record name | VINYLIDENE CHLORIDE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4772 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-Dichloroethylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1995 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYLIDENE CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0083 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYLIDENE CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/580 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Vinylidene chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0661.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Laboratory Synthesis of Vinylidene Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary laboratory methods for the synthesis of vinylidene chloride (1,1-dichloroethene). The document details the core chemical reactions, experimental conditions, and alternative approaches, with a focus on providing actionable information for research and development.

Core Synthesis Method: Dehydrochlorination of 1,1,2-Trichloroethane (B165190)

The most prevalent and industrially significant method for producing this compound is the dehydrochlorination of 1,1,2-trichloroethane.[1][2][3][4] This reaction involves the elimination of a molecule of hydrogen chloride (HCl) from the starting material, typically facilitated by a base.

The general reaction is as follows:

CH₂ClCHCl₂ + Base → CH₂=CCl₂ + Base·HCl

Commonly used bases include sodium hydroxide (B78521) (NaOH) and calcium hydroxide (lime).[1][2] The choice of base and reaction conditions can influence the yield and purity of the final product.

This protocol is based on optimized conditions reported in the literature for achieving high yields of this compound.

Materials:

-

1,1,2-Trichloroethane (99% purity)

-

Sodium hydroxide (NaOH) solution (10-30 wt%)

-

Phase-transfer catalyst (e.g., quaternary ammonium (B1175870) salt), optional

-

Inhibitor (e.g., hydroquinone (B1673460) monomethyl ether, MEHQ, ~200 ppm) to prevent polymerization[1]

-

Reaction vessel equipped with a mechanical stirrer, condenser, and dropping funnel

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: A solution of sodium hydroxide is placed in the reaction vessel. The system is equipped with a condenser to manage the exothermic reaction and prevent the loss of volatile components.

-

Addition of Reactant: 1,1,2-Trichloroethane is added gradually to the stirred NaOH solution. The rate of addition should be controlled to maintain the desired reaction temperature.

-

Reaction Conditions: The reaction is typically carried out at a temperature range of 70-88 °C.[5] The molar ratio of NaOH to 1,1,2-trichloroethane is a critical parameter, with ratios of 1.1:1 to 1.22:1 being effective.[5]

-

Reaction Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) to determine the consumption of the starting material and the formation of this compound.

-

Workup: Upon completion, the reaction mixture is cooled. The organic layer containing this compound is separated from the aqueous layer.

-

Purification: The crude this compound is then purified by distillation. Due to its low boiling point (37 °C), care must be taken to avoid losses. The addition of an inhibitor is crucial to prevent polymerization during distillation.[1]

Data Presentation:

| Parameter | Value | Reference |

| Reactants | 1,1,2-Trichloroethane, Sodium Hydroxide | [1] |

| NaOH Concentration | 10 wt% | [5] |

| Temperature | 70-88 °C | [5] |

| NaOH/1,1,2-TCE Molar Ratio | 1.1:1 - 1.22:1 | [5] |

| Yield of this compound | up to 97.5 mol% | [5] |

Alternative Synthesis Methods

While dehydrochlorination of 1,1,2-trichloroethane is the dominant method, other routes to this compound have been explored.

This compound can be produced by the thermal decomposition of 1,1,1-trichloroethane.[6][7] This process typically requires high temperatures.

Reaction:

CH₃CCl₃ → CH₂=CCl₂ + HCl

Experimental Conditions:

-

The decomposition can be carried out in a heated quartz tube.

-

In the absence of a catalyst, the reaction begins at approximately 350 °C and is nearly complete at 605 °C.[6]

-

The presence of a catalyst, such as copper, can lower the reaction temperature, with the decomposition initiating at 180 °C and being complete by 442 °C.[6]

Data Presentation:

| Parameter | Value (Glass Beads) | Value (Copper Beads) | Reference |

| Starting Material | 1,1,1-Trichloroethane | 1,1,1-Trichloroethane | [6] |

| Initial Reaction Temp. | 350 °C | 180 °C | [6] |

| Completion Temp. | 605 °C | 442 °C | [6] |

| Product | This compound | This compound | [6] |

A less common method involves the direct, high-temperature chlorination of ethane.[8] This process can yield a mixture of this compound and vinyl chloride.

Reaction Conditions:

-

Reactants: Ethane and Chlorine

-

Temperature: 500-550 °C[8]

-

Products: this compound, Vinyl chloride, and other chlorinated hydrocarbons[8]

This method is complex, leading to a variety of products, and is generally not preferred for laboratory-scale synthesis of pure this compound.

Mandatory Visualizations

Caption: Reaction pathway for the synthesis of this compound.

Caption: General experimental workflow for this compound synthesis.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | Plasticizer, Monomer, Polymer | Britannica [britannica.com]

- 3. epa.gov [epa.gov]

- 4. This compound | H2C=CCl2 | CID 6366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. stacks.cdc.gov [stacks.cdc.gov]

- 7. 1,1-Dichloroethene (this compound) (Cicads 51, 2003) [inchem.org]

- 8. US2628259A - Process of making this compound and vinyl chloride - Google Patents [patents.google.com]

Vinylidene Chloride Monomer: A Comprehensive Technical Guide

This in-depth technical guide provides a thorough examination of the physical and chemical properties of vinylidene chloride monomer. Designed for researchers, scientists, and professionals in drug development, this document aggregates critical data, outlines detailed experimental methodologies, and visualizes key chemical processes.

Physical Properties

This compound, systematically named 1,1-dichloroethene, is a colorless liquid with a characteristic sweet, chloroform-like odor.[1][2] It is a volatile compound that is denser than water and its vapors are heavier than air.[1][2][3] Below is a summary of its key physical properties.

Table 1: Physical Properties of this compound Monomer

| Property | Value | Source(s) |

| IUPAC Name | 1,1-Dichloroethene | [1] |

| Synonyms | Vinylidene dichloride, 1,1-DCE | [1][4] |

| CAS Number | 75-35-4 | [1][5] |

| Molecular Formula | C₂H₂Cl₂ | [1][5] |

| Molecular Weight | 96.94 g/mol | [1][3][6][7] |

| Appearance | Colorless liquid | [1][2] |

| Odor | Mild, sweet, chloroform-like | [1][2] |

| Boiling Point | 31.6 °C (89 °F) | [1][3][6] |

| Melting Point | -122.5 °C (-188.5 °F) | [3][6] |

| Density | 1.213 g/cm³ at 20 °C | [1][6] |

| Vapor Pressure | 500 mmHg at 20 °C (68 °F) | [3][4] |

| Vapor Density | 3.25 (Air = 1) | [3][6] |

| Solubility in Water | 0.25 g/100 mL at 25 °C (Slightly soluble) | [1] |

| Solubility in Organic Solvents | Soluble in ethanol, acetone, benzene, chloroform, and ethyl ether | [1] |

| Flash Point | -18 °C (0 °F) (closed cup) | [8] |

| Autoignition Temperature | 570 °C (1058 °F) | [1][2][9] |

| Explosive Limits in Air | 5.6 - 16.0 % by volume | [9][10] |

| Octanol/Water Partition Coefficient (log Pow) | 1.32 | [9] |

Chemical Properties and Reactivity

This compound is a reactive monomer primarily used in the production of various polymers.[11][12] Its chemical behavior is dominated by the double bond and the two chlorine atoms on the same carbon.

Polymerization

This compound readily undergoes polymerization, which can be initiated by free radicals or anionic mechanisms.[8][13] This polymerization is exothermic and can be violent if not controlled, especially in the presence of initiators, heat, light, or oxygen.[2][3] Commercial this compound is typically stabilized with an inhibitor, such as the monomethyl ether of hydroquinone (B1673460) (MEHQ), to prevent spontaneous polymerization.[2][13]

Free-Radical Polymerization: This is the most common method for polymerizing this compound. The process involves three main stages: initiation, propagation, and termination.

Anionic Polymerization: this compound can also be polymerized using anionic initiators like n-butyllithium.[3][8] The electron-withdrawing nature of the chlorine atoms makes the double bond susceptible to nucleophilic attack.

Peroxide Formation

In the presence of oxygen, this compound can form explosive peroxides.[1][8] This is a significant hazard, and materials that have been stored for extended periods or exposed to air should be tested for the presence of peroxides before use, especially before distillation which can concentrate the peroxides.

Decomposition

When heated to decomposition, this compound can release toxic fumes of hydrogen chloride and phosgene.[3][14]

Incompatibilities

This compound is incompatible with strong oxidizing agents, copper, aluminum, and their alloys.[4][13] Copper can react with acetylenic impurities to form explosive copper acetylides, while aluminum can form reactive aluminum chloralkyls.[13]

Synthesis

Commercially, this compound is produced by the dehydrochlorination of 1,1,2-trichloroethane (B165190) using a base such as sodium hydroxide (B78521) or lime.[2][13][15]

Experimental Protocols

Accurate determination of the physical and chemical properties of this compound is crucial for its safe handling and application. Below are detailed methodologies for key experiments.

Determination of Boiling Point

The boiling point of the volatile this compound can be determined using a simple distillation apparatus.[2][14]

Apparatus:

-

Round-bottom flask

-

Heating mantle

-

Distillation head with a thermometer adapter

-

Condenser

-

Receiving flask

-

Boiling chips

-

Thermometer

Procedure:

-

Place a small volume of this compound (inhibited) and a few boiling chips into the round-bottom flask.

-

Assemble the distillation apparatus in a fume hood. Ensure all joints are properly sealed.

-

Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

Begin heating the flask gently with the heating mantle.

-

Record the temperature when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This constant temperature is the boiling point.

-

Record the atmospheric pressure as the boiling point is pressure-dependent.

Determination of Density

The density of this compound can be measured using a pycnometer or a digital density meter.[4]

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance

-

Constant temperature water bath

Procedure:

-

Clean and dry the pycnometer thoroughly and determine its mass.

-

Fill the pycnometer with distilled water and place it in the constant temperature water bath (e.g., 20 °C) until it reaches thermal equilibrium.

-

Adjust the water level to the calibration mark, dry the outside of the pycnometer, and weigh it.

-

Empty and dry the pycnometer.

-

Fill the pycnometer with this compound, allow it to reach thermal equilibrium in the water bath, adjust the volume, and weigh it.

-

Calculate the density using the formula: Density = (mass of this compound) / (volume of pycnometer). The volume of the pycnometer is determined from the mass and known density of water at the experimental temperature.

Determination of Solubility in Water

The shake-flask method is a standard procedure for determining the solubility of sparingly soluble substances like this compound in water.

Apparatus:

-

Conical flasks with stoppers

-

Shaker or magnetic stirrer

-

Constant temperature bath

-

Centrifuge

-

Gas chromatograph (GC) or other suitable analytical instrument

Procedure:

-

Add an excess amount of this compound to a known volume of distilled water in a conical flask.

-

Seal the flask and place it in a constant temperature shaker bath (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the mixture to stand in the constant temperature bath for several hours to allow the phases to separate.

-

Carefully withdraw a sample from the aqueous phase, avoiding any undissolved this compound. Centrifugation can be used to aid separation.

-

Analyze the concentration of this compound in the aqueous sample using a pre-calibrated analytical method such as gas chromatography.

Determination of Flash Point

The flash point of the highly flammable this compound is determined using a closed-cup tester.[1][11]

Apparatus:

-

Tag Closed-Cup Tester or Pensky-Martens Closed-Cup Tester

-

Thermometer

-

Ignition source (e.g., a small flame or electric igniter)

Procedure:

-

Place the specified volume of this compound into the test cup.

-

Close the lid and begin to heat the sample at a slow, constant rate.

-

At regular temperature intervals, apply the ignition source to the vapor space above the liquid.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite momentarily.

Determination of Explosive Limits

The lower and upper explosive limits of this compound vapor in air are determined in a specialized explosion vessel.

Apparatus:

-

Explosion-proof, sealed vessel of known volume with an ignition source (e.g., spark plug)

-

Pressure transducer

-

System for introducing precise amounts of this compound and air

Procedure:

-

Evacuate the explosion vessel.

-

Introduce a known partial pressure of this compound vapor into the vessel.

-

Introduce air to bring the total pressure to atmospheric pressure. The concentration of this compound is calculated from the partial pressures.

-

Activate the ignition source.

-

Monitor for a propagating flame or a significant pressure rise using the pressure transducer, which indicates an explosion.

-

Repeat the experiment with varying concentrations of this compound to determine the minimum concentration (Lower Explosive Limit - LEL) and the maximum concentration (Upper Explosive Limit - UEL) that will support combustion.

Safe Handling and Storage

Due to its high flammability, tendency to form explosive peroxides, and toxicity, strict safety precautions must be followed when handling this compound.

-

Storage: Store in a cool, dark, well-ventilated area away from heat, sunlight, and sources of ignition.[16] Containers should be tightly sealed and regularly checked for peroxide formation. It should be stored under an inert atmosphere (e.g., nitrogen).

-

Handling: All work with this compound should be conducted in a well-ventilated fume hood.[6] Use non-sparking tools and grounded equipment to prevent static discharge.[9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[14][17] For higher concentrations, respiratory protection may be necessary.[6]

-

Spills: In case of a spill, evacuate the area, eliminate all ignition sources, and absorb the spill with an inert material.[18]

References

- 1. scimed.co.uk [scimed.co.uk]

- 2. vernier.com [vernier.com]

- 3. academic.oup.com [academic.oup.com]

- 4. epa.gov [epa.gov]

- 5. Flash Point Testing Methods | ASTM D56 | ASTM D93 | Dell Tech [delltech.com]

- 6. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 7. westlake.com [westlake.com]

- 8. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]

- 9. oil-tester.com [oil-tester.com]

- 10. benchchem.com [benchchem.com]

- 11. Flash Point - Prime Process Safety Center [primeprocesssafety.com]

- 12. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

- 14. Distillation: Determination of Volatility and Boiling Point [platinumessays.com]

- 15. researchgate.net [researchgate.net]

- 16. scribd.com [scribd.com]

- 17. msdsdigital.com [msdsdigital.com]

- 18. This compound, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

poly(vinylidene chloride) molecular structure and characterization

An In-depth Technical Guide to the Molecular Structure and Characterization of Poly(vinylidene chloride) (PVDC)

Introduction

Poly(this compound) (PVDC) is a synthetic resin produced from the polymerization of this compound.[1][2] It is a versatile polymer renowned for its exceptional barrier properties against oxygen, moisture, and aromas, making it a critical material in the food packaging and pharmaceutical industries.[1][3][4][5][6] This guide provides a detailed overview of the molecular structure of PVDC and the analytical techniques employed for its characterization, aimed at researchers, scientists, and professionals in drug development.

Molecular Structure of Poly(this compound)

PVDC is a homopolymer of this compound (1,1-dichloroethene).[3] The monomer, this compound (CH₂=CCl₂), is a colorless liquid derived from trichloroethane.[1][2] The polymerization process typically occurs via a free-radical mechanism, where the double bond in the this compound monomers breaks, and the molecules link together to form a long polymer chain.[1][2][7] The repeating unit in the PVDC polymer is (-CH₂-CCl₂-)n.[1]

The key to PVDC's unique properties lies in its molecular structure. The presence of two heavy chlorine atoms on the same carbon atom in the repeating unit results in a high density and causes the polymer chains to pack very tightly in an orderly, crystalline fashion.[1][5] This high degree of crystallinity is a primary reason for its excellent barrier capabilities.[5]

Physicochemical Properties and Characterization

The performance of PVDC is dictated by its physical, thermal, and chemical properties. Accurate characterization of these properties is essential for quality control and application development. Commercially available grades are often copolymers with monomers like vinyl chloride or acrylates to improve processability, as the homopolymer decomposes near its melting point.[8]

Summary of Physical and Thermal Properties

The following table summarizes key quantitative data for PVDC.

| Property | Value | Units |

| Density | 1.63 - 1.88 | g/cm³ |

| Glass Transition Temperature (Tg) | -18 to +15 | °C |

| Melting Temperature (Tm) | 140 to 210 | °C |

| Decomposition Temperature | 245 to 255 | °C |

| Thermal Conductivity | 0.121 - 0.131 | W/(m·K) |

| Young's Modulus | 300 to 550 | MPa |

| Specific Heat Capacity | 1210 - 1259 | J/(kg·K) |

(Data sourced from multiple references, including[9][10][11])

Experimental Characterization Techniques

A variety of analytical methods are used to characterize the structure and properties of PVDC.

Detailed Experimental Protocols and Data Interpretation

Spectroscopic Analysis

Spectroscopic methods are essential for identifying PVDC and elucidating its chemical structure.

3.1.1. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify characteristic functional groups in the PVDC polymer chain.

-

Experimental Protocol: A small amount of PVDC powder or a thin film is placed in the path of an infrared beam. The resulting spectrum of absorbance or transmittance is recorded. Analysis is often performed using an attenuated total reflectance (ATR) accessory.

-

Data Interpretation: The FTIR spectrum of PVDC shows distinct peaks corresponding to specific vibrational modes.

| Wavenumber (cm⁻¹) | Vibration Mode |

| 290, 360, 450, 600, 670 | C-Cl₂ vibrations |

| 750, 890, 1350, 1410 | C-H₂ vibrations |

| 530 | Skeletal vibrations of the polymer backbone |

| 1060 - 1070 | PVDC helix mode |

| 2870, 2940, 2980 | C-H stretching |

(Data sourced from reference[12])

3.1.2. Raman Spectroscopy

-

Objective: To complement FTIR data and provide information on the carbon backbone and C-Cl bonds.

-

Experimental Protocol: A PVDC sample (powder or film) is irradiated with a monochromatic laser source. The scattered light is collected and analyzed to generate a Raman spectrum.

-

Data Interpretation: The Raman spectrum of PVDC precursor powder shows characteristic lines that can be attributed to C-Cl₂ and C-H₂ groups, as well as the polymer's helix mode.[12]

3.1.3. Near-Infrared (NIR) Spectroscopy

-

Objective: Primarily used for the rapid, non-destructive quality control of PVDC coatings on other polymer films, such as PVC.[13][14][15]

-

Experimental Protocol: NIR reflectance spectroscopy is used to analyze plastic films. For coated films, measurements can be carried out in transflection mode using a diffuse reflector to ensure a constant spectral pathlength.[15] A prediction model is often created by correlating NIR spectra with known coating thicknesses (e.g., 40, 60, 90 g/m²).[15]

-

Data Interpretation: By developing a Partial Least Squares (PLS) algorithm or other chemometric models, the NIR spectrum can be used to rapidly identify and quantify the PVDC layer on a substrate.[13][14]

Thermal Analysis

Thermal analysis techniques are crucial for determining the processing temperatures and thermal stability of PVDC.

3.2.1. Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC)

-

Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm).

-

Experimental Protocol: A small, weighed sample of PVDC is heated in a controlled atmosphere at a constant rate. The heat flow to the sample is measured relative to a reference. For DTA studies of PVDC crystals, samples can be prepared as dried-down crystals ('solid' samples) or as crystals suspended in silicone oil ('oil' samples) to observe different thermal behaviors.[16]

-

Data Interpretation: The Tg is observed as a step change in the baseline of the heat flow curve. The Tm is identified as an endothermic peak. DTA curves of PVDC can be complex, often showing two endotherms. The lower temperature peak is dependent on crystallization conditions and corresponds to the melting of as-formed lamellae, while the upper peak, typically around 200°C, is attributed to the melting of crystals that have reorganized during heating.[16]

3.2.2. Thermogravimetric Analysis (TGA)

-

Objective: To evaluate the thermal stability and decomposition profile of PVDC.

-

Experimental Protocol: A PVDC sample is heated in a furnace with a controlled temperature program and atmosphere. The mass of the sample is continuously monitored as a function of temperature.

-

Data Interpretation: The resulting TGA curve plots mass loss versus temperature. PVDC undergoes thermally induced dehydrochlorination at temperatures near its processing range.[3] The onset of mass loss indicates the beginning of decomposition, which for PVDC typically starts with the elimination of hydrogen chloride (HCl).[11]

Molecular Weight Determination

3.3.1. Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

-

Objective: To determine the molecular weight distribution (MWD), including the number-average (Mn) and weight-average (Mw) molecular weights of the polymer.

-

Experimental Protocol: The PVDC polymer is dissolved in a suitable solvent (e.g., tetrahydrofuran), and the solution is pumped through a column packed with porous gel. Larger molecules elute faster than smaller molecules.[17] The concentration of the eluting polymer is monitored by a detector (e.g., refractive index detector).

-

Data Interpretation: A calibration curve is generated using polymer standards of known molecular weights. The retention times of the PVDC sample are then used to calculate its Mn, Mw, and polydispersity index (PDI = Mw/Mn), providing insight into the polymer's chain length distribution.[17]

Crystallinity Analysis

3.4.1. X-Ray Diffraction (XRD)

-

Objective: To determine the degree of crystallinity and study the crystal structure of PVDC.

-

Experimental Protocol: A monochromatic X-ray beam is directed at a PVDC sample. The intensity of the scattered X-rays is measured as a function of the scattering angle (2θ).

-

Data Interpretation: The resulting diffractogram shows sharp peaks superimposed on a broad amorphous halo. The sharp peaks arise from the ordered, crystalline regions of the polymer, while the broad halo is from the disordered, amorphous regions. The degree of crystallinity can be calculated by comparing the integrated areas of the crystalline peaks and the amorphous halo. For copolymers, degradation can influence recrystallization behavior and affect the XRD patterns.[18]

Conclusion

The molecular structure of poly(this compound), characterized by its high chlorine content and propensity for crystallization, is directly responsible for its outstanding barrier properties. A comprehensive characterization using a suite of analytical techniques—including spectroscopic, thermal, and chromatographic methods—is imperative for controlling its quality, optimizing its processing, and developing new applications in fields such as pharmaceuticals and advanced packaging. The detailed protocols and data interpretation frameworks presented in this guide offer a foundational resource for scientists and researchers working with this important polymer.

References

- 1. Polythis compound: Properties, Structure & Key Uses [vedantu.com]

- 2. Polythis compound (PVDC) | Britannica [britannica.com]

- 3. Polythis compound - Wikipedia [en.wikipedia.org]

- 4. plasticsengineering.org [plasticsengineering.org]

- 5. What is PVDC? | PVDC Latex | Asahi Kasei [acpvdc.com]

- 6. hncypacking.com [hncypacking.com]

- 7. youtube.com [youtube.com]

- 8. azom.com [azom.com]

- 9. azom.com [azom.com]

- 10. PVDC: Polythis compound - NETZSCH Polymers [polymers.netzsch.com]

- 11. cameo.mfa.org [cameo.mfa.org]

- 12. The Field-Effect Transistor Based on a Polyyne–Polyene Structure Obtained via PVDC Dehydrochlorination [mdpi.com]

- 13. Near infrared reflectance spectroscopy for the fast identification of PVC-based films - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Quality Control of PVC foils | Metrohm [metrohm.com]

- 16. akjournals.com [akjournals.com]

- 17. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 18. researchgate.net [researchgate.net]

free-radical polymerization mechanism of vinylidene chloride

An In-depth Technical Guide to the Free-Radical Polymerization Mechanism of Vinylidene Chloride

Introduction

This compound (VDC), an organochlorine compound, is a monomer of significant industrial importance, primarily for its polymerization into poly(this compound) (PVDC). PVDC is renowned for its exceptional barrier properties against oxygen and moisture, making it a critical material in the food packaging industry, particularly for creating flexible, clear films.[1] The polymerization of VDC can proceed through ionic or free-radical pathways, with free-radical polymerization being the most common and commercially significant method.[2] This process is typically carried out via suspension or emulsion techniques.[2]

This technical guide provides a detailed examination of the , intended for researchers, scientists, and professionals in drug development and polymer science. It covers the core mechanistic steps, presents key quantitative data, outlines relevant experimental protocols, and visualizes the fundamental processes.

Core Polymerization Mechanism

The free-radical polymerization of this compound, like other vinyl monomers, proceeds through a chain reaction mechanism involving four distinct stages: initiation, propagation, chain transfer, and termination.[3][4] The overall process involves the conversion of the monomer's carbon-carbon double bond into a single bond to form the polymer backbone.

Initiation

Initiation is the first step, where an active center (a free radical) is generated from an initiator molecule. This process occurs in two phases:

-

Decomposition: An initiator, such as benzoyl peroxide or AIBN (Azobisisobutyronitrile), is thermally or photochemically decomposed to produce two free radicals (R•).[3]

-

Addition: The generated radical (R•) attacks the double bond of a this compound monomer, forming a new, larger radical species. This new radical is the first monomeric unit of the polymer chain.[3]

References

Anionic Polymerization of Vinylidene Chloride: A Technical Guide on a Challenging System

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinylidene chloride (VDC), a monomer of significant industrial importance for its use in barrier polymers, presents a unique and challenging case for anionic polymerization. While the electron-withdrawing nature of its chlorine substituents makes the this compound double bond susceptible to nucleophilic attack, the propensity of the resulting carbanion to undergo side reactions, primarily dehydrochlorination, has historically limited the application of anionic methods for its homopolymerization. This technical guide provides an in-depth exploration of the theoretical and practical aspects of the anionic polymerization of this compound, with a particular focus on its kinetics. Given the scarcity of comprehensive kinetic data for the homopolymerization of VDC, this guide draws upon the established principles of anionic polymerization of other vinyl monomers to provide a foundational understanding, supplemented by the available literature on VDC's anionic copolymerization and the challenges associated with its homopolymerization.

Introduction to Anionic Polymerization of this compound

Anionic polymerization is a chain-growth polymerization technique initiated by a nucleophilic attack on a monomer, leading to the formation of a propagating carbanion. This method is renowned for its ability to produce polymers with well-defined molecular weights, narrow molecular weight distributions, and controlled architectures, often exhibiting "living" characteristics where termination and chain transfer reactions are absent.

The structure of this compound, with two chlorine atoms on one of the vinyl carbons, creates a polarized double bond, making it theoretically amenable to anionic polymerization.[1][2] The electron-withdrawing effect of the chlorine atoms stabilizes the negative charge on the propagating carbanion. However, this same feature also renders the allylic protons susceptible to abstraction and facilitates the elimination of a chloride anion, leading to undesirable side reactions that terminate the growing polymer chain.

Kinetics of Anionic Polymerization

The kinetics of anionic polymerization are typically described by three elementary steps: initiation, propagation, and termination. In an ideal "living" anionic polymerization, the termination step is absent until intentionally induced.

Initiation